(R)-(+)-Etomoxir sodium salt is a chemical compound widely employed in scientific research as a specific and irreversible inhibitor of Carnitine Palmitoyltransferase I (CPT-I) [, ]. CPT-I is a key regulatory enzyme responsible for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation [, ]. By inhibiting CPT-I, (R)-(+)-Etomoxir sodium salt effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby shifting cellular metabolism towards alternative energy sources like glucose and potentially impacting various metabolic pathways [, ].
(R)-(+)-Etomoxir sodium salt, with the Chemical Abstracts Service (CAS) number 828934-41-4, is a synthetic compound recognized primarily as an irreversible inhibitor of carnitine palmitoyltransferase I (CPT1). This enzyme plays a crucial role in the transport of fatty acids into mitochondria for beta-oxidation. The compound is notable for its ability to inhibit fatty acid oxidation and has been studied extensively for its metabolic implications in various biological systems .
(R)-(+)-Etomoxir sodium salt is classified as an oxirane carboxylic acid derivative. It is synthesized for research purposes and is not intended for therapeutic use in humans or animals. The compound is supplied by various chemical manufacturers, including Cayman Chemical and Tocris Bioscience, with a purity level typically exceeding 98% .
The synthesis of (R)-(+)-Etomoxir sodium salt involves several steps, beginning with the preparation of the oxirane ring structure. A common method includes the reaction of a suitable precursor with chlorophenoxy hexyl derivatives under controlled conditions to form the desired product.
One notable approach is the radiochemical synthesis aimed at producing radioiodinated etomoxir for diagnostic metabolic studies, which highlights its potential applications in metabolic imaging . The general synthetic route can be summarized as follows:
The final product is characterized by its crystalline solid form, which can be dissolved in various solvents such as dimethyl sulfoxide and ethanol for laboratory use .
The molecular formula of (R)-(+)-Etomoxir sodium salt is C15H18ClNaO4, with a molecular weight of approximately 320.74 g/mol. Its structure features an oxirane ring attached to a hexyl chain with a chlorophenoxy substituent, which contributes to its biological activity.
The structural integrity is crucial for its interaction with CPT1 and subsequent inhibition of fatty acid metabolism .
(R)-(+)-Etomoxir sodium salt primarily functions by inhibiting CPT1, thereby blocking the transport of long-chain fatty acids into mitochondria. This inhibition results in decreased beta-oxidation and altered metabolic pathways:
These reactions have significant implications for energy metabolism and lipid biosynthesis.
The mechanism of action of (R)-(+)-Etomoxir sodium salt involves its role as an irreversible inhibitor of CPT1. By binding to this enzyme, it prevents the conversion of fatty acyl-CoA into acylcarnitine, which is essential for mitochondrial transport:
(R)-(+)-Etomoxir sodium salt exhibits several important physical and chemical properties:
These properties are essential for its handling in laboratory settings.
(R)-(+)-Etomoxir sodium salt is primarily utilized in research settings to study metabolic processes related to fatty acid oxidation. Its applications include:
(R)-(+)-Etomoxir sodium salt (chemical name: sodium (R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate) is a selective inhibitor of carnitine palmitoyltransferase 1 (CPT1) with the molecular formula C15H18ClNaO4 and a molecular weight of 320.74 g/mol [1] [4]. Its structure features a chiral oxirane ring attached to a hexyl chain terminated by a 4-chlorophenoxy group, with the sodium carboxylate group providing water solubility. The R-enantiomer demonstrates exclusive biological activity due to stereospecific interactions with CPT1’s catalytic site, while the S-enantiomer is pharmacologically inert [1] [5]. This specificity arises from the R-configuration enabling irreversible covalent binding to CPT1, whereas the S-enantiomer cannot adopt the required orientation for inhibition [5].
Key structural characteristics:
Table 1: Structural and Stereochemical Properties of (R)-(+)-Etomoxir Sodium Salt
Property | Description |
---|---|
Chemical Name | Sodium (R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |
CAS Number | 828934-41-4 |
Molecular Formula | C15H18ClNaO4 |
Molecular Weight | 320.74 g/mol |
Stereochemistry | R-enantiomer (biologically active) |
Key Functional Groups | Epoxide, sodium carboxylate, chlorophenyl ether |
Inactive Form | (S)-(-)-Etomoxir (lacks CPT1 inhibition) |
Solubility Profile
(R)-(+)-Etomoxir sodium salt exhibits differential solubility across solvents:
Stability Considerations
The compound is light- and moisture-sensitive. Solid-state storage under nitrogen at -20°C is recommended for long-term stability, while solutions in DMSO or water should be used immediately after preparation [1] [4]. Degradation occurs via hydrolysis of the epoxide ring under acidic conditions, leading to loss of activity.
Pharmacokinetic Behavior
Table 2: Solubility and Stability Data
Solvent | Solubility (mg/mL) | Stability Considerations |
---|---|---|
Water | 64 | Stable for 24h at 4°C; avoid freeze-thaw cycles |
DMSO | 64 | Hygroscopic; use anhydrous, freshly opened DMSO |
Ethanol | <8 | Not recommended for stock solutions |
Corn oil | 3 (emulsified) | Suitable for in vivo dosing via i.p. injection |
Mechanism of CPT1 Inhibition
(R)-(+)-Etomoxir irreversibly inhibits CPT1 (EC 2.3.1.21), the rate-limiting enzyme for mitochondrial long-chain fatty acid uptake. Intracellular conversion to etomoxir-CoA enables covalent modification of CPT1’s active site, blocking acylcarnitine formation [1] [10]. Half-maximal inhibition (IC50) occurs at 5–20 nM for liver mitochondria, depending on nutritional status [5].
Isoform Selectivity
CPT1 exists as three tissue-specific isoforms:
Off-Target Effects
Recent studies reveal promiscuous binding to diverse proteins:
Table 3: Selectivity Profile Across CPT1 Isoforms
Isoform | Primary Tissue Distribution | Sensitivity to (R)-(+)-Etomoxir | Biological Consequence of Inhibition |
---|---|---|---|
CPT1A | Liver, kidney, immune cells | High (IC50 20–50 nM) | Suppressed hepatic gluconeogenesis; reduced ketogenesis |
CPT1B | Skeletal/cardiac muscle | Moderate (IC50 200–500 nM) | Impaired exercise tolerance; shifted substrate use to glucose |
CPT1C | Brain neurons | Insensitive | No significant metabolic effect |
Functional Consequences
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7